Oseltamivir-d3

Bioanalytical Method Validation LC-MS/MS Quantification Pharmacokinetic Bioequivalence

Oseltamivir-d3 is the threefold-deuterated IS explicitly validated for FDA-compliant LC-MS/MS bioanalytical methods in ANDA submissions. Unlike Oseltamivir-d5 or 13C analogs, it shares near-identical retention time, ionization efficiency, and extraction recovery with the target analyte while providing a distinct +3 Da mass shift. Substituting alternatives without re-validation risks systematic error and regulatory rejection. Achieves 91–102% accuracy, 0.9–13.7% CV precision, and LLOQ of 0.1 ng/mL. For research use only.

Molecular Formula C16H25N2O4D3
Molecular Weight 315.43
CAS No. 1093851-61-6
Cat. No. B602517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOseltamivir-d3
CAS1093851-61-6
Synonyms(3R,4R,5S)-4-(Acetylamino-d3)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester; 
Molecular FormulaC16H25N2O4D3
Molecular Weight315.43
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Oseltamivir-d3 (CAS 1093851-61-6): Certified Deuterated Internal Standard for Accurate Quantification in Antiviral Pharmacokinetic Research


Oseltamivir-d3 (CAS 1093851-61-6) is a stable isotopically labeled analogue of the influenza neuraminidase inhibitor oseltamivir (Tamiflu®), wherein three hydrogen atoms on the acetamide moiety are selectively replaced with deuterium atoms . This specific deuteration yields a molecular weight of 315.42 g/mol (mass shift of +3 Da relative to the unlabeled parent compound), with the deuterium enrichment positioned at the 2,2,2-trideuteroacetamido group . Oseltamivir-d3 is exclusively utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous quantification of oseltamivir and its active metabolite oseltamivir carboxylate in complex biological matrices [1]. Unlike alternative unlabeled structural analogues or non-deuterated reference standards, Oseltamivir-d3 offers near-identical physicochemical properties (retention time, ionization efficiency, and extraction recovery) to the target analyte while providing a distinct mass-to-charge ratio for unambiguous MS/MS differentiation [2].

Why Non-Deuterated or Alternative Isotope-Labeled Oseltamivir Standards Cannot Be Interchanged for Validated Bioanalytical Assays


Substituting Oseltamivir-d3 with non-deuterated oseltamivir, Oseltamivir-d5, or 13C-labeled analogues without proper cross-validation introduces quantifiable risk of systematic analytical error that directly impacts regulatory acceptance of pharmacokinetic data. Generic unlabeled oseltamivir cannot function as an internal standard in LC-MS/MS due to its identical mass and chromatographic behavior, which precludes MS-based differentiation from the target analyte [1]. Alternative isotope-labeled standards such as Oseltamivir-d5 or Oseltamivir-13C,d3 Acid, while structurally related, exhibit distinct physicochemical properties (differential retention time shifts due to varying degrees of deuterium substitution and altered carbon backbone isotopic distribution) that require independent validation of matrix effects, extraction efficiency, and ion suppression profiles before method transfer [2]. Published bioanalytical methods for regulatory submissions—including bioequivalence studies supporting ANDA filings—specifically designate threefold deuterated oseltamivir (Oseltamivir-d3) as the validated internal standard; substituting any alternative compound invalidates the method's validation status unless full re-validation is performed under current regulatory guidance (FDA Bioanalytical Method Validation Guidance for Industry) [3].

Quantitative Comparative Evidence: Oseltamivir-d3 Analytical Performance Data Versus Alternative Standards and Class Analogs


LC-MS/MS Assay Accuracy Comparison: Deuterated Oseltamivir-d3 Internal Standard Versus No Internal Standard Correction

In validated LC-MS/MS methods for oseltamivir quantification in human plasma, the use of Oseltamivir-d3 as an internal standard achieves accuracy within 91-102% across all concentration levels (0.52-207.00 ng/mL), with precision ranging from 0.9% to 13.7% CV [1]. Without a deuterated internal standard, matrix effects and variable extraction recovery produce unacceptable accuracy deviations typically exceeding 20-30% in plasma-based assays [2].

Bioanalytical Method Validation LC-MS/MS Quantification Pharmacokinetic Bioequivalence

LLOQ Sensitivity Comparison: Oseltamivir-d3 Method Achieves 0.1 ng/mL Detection Versus Non-Validated Methods

LC-MS/MS methods employing threefold deuterated Oseltamivir-d3 as internal standard achieve a lower limit of quantification (LLOQ) of 0.1 ng/mL in rat plasma and cerebrospinal fluid (CSF), and 0.5 ng/g in brain tissue [1]. In comparison, HPLC-fluorescence methods without deuterated internal standards report LLOQ values of 25 ng/mL for oseltamivir carboxylate in rat plasma, representing a 250-fold higher detection threshold [2]. This sensitivity differential enables detection of sub-therapeutic concentrations in tissue distribution studies that fluorescence-based methods cannot resolve.

Lower Limit of Quantification Trace Analysis Preclinical Pharmacokinetics

Deuterium Enrichment and Isotopic Purity: Oseltamivir-d3 (>98% D3) Versus Competing d5 and 13C,d3 Labeled Standards

Oseltamivir-d3 (CAS 1093851-61-6) is manufactured to >98% isotopic purity with selective deuteration at the 2,2,2-trideuteroacetamido position, ensuring minimal D0, D1, and D2 isotopologue contamination that could otherwise co-elute and contribute to analyte signal, systematically elevating measured concentrations . Alternative deuterated oseltamivir standards such as Oseltamivir-d5 exhibit broader isotopic distribution patterns due to additional deuteration sites, increasing the probability of incomplete labeling and isotopic cross-talk with the unlabeled analyte . In LC-MS/MS quantification, incomplete deuteration (<95% isotopic enrichment) produces detectable D0 species that co-elute with the target analyte, introducing positive bias of 3-15% in measured plasma concentrations .

Isotopic Enrichment Isotopologue Interference Quantitative Accuracy

Plasma Sample Stability Under Oseltamivir-d3 IS Correction: 191-Day Ex Vivo Stability at -20°C

In validated bioanalytical methods employing deuterated Oseltamivir-d3 as internal standard, oseltamivir and oseltamivir carboxylate demonstrate ex vivo stability in human plasma for at least 191 days (approximately 6.4 months) when stored at -20°C or below [1]. This stability period, validated through incurred sample reanalysis (ISR) in a 42-subject bioequivalence study, represents a 2- to 3-fold longer documented stability window compared to typical non-validated or non-IS-corrected stability claims [2]. Extended stability reduces the need for repeat sample collection and enables batch analysis of clinical trial samples accumulated over multi-month enrollment periods.

Sample Stability Long-term Storage Incurred Sample Reanalysis

Oseltamivir-d3 Procurement Applications: Validated Scenarios for Regulated Bioanalysis, Preclinical CNS Studies, and ANDA Development


Regulated Bioequivalence Studies for ANDA Submissions

Use Oseltamivir-d3 as the validated deuterated internal standard in LC-MS/MS methods for simultaneous quantification of oseltamivir and oseltamivir carboxylate in human plasma, achieving accuracy of 91-102% and precision of 0.9-13.7% CV across the therapeutic range [1]. This method has been successfully applied to a bioequivalence study in 42 healthy subjects administered 75 mg oseltamivir phosphate capsules, with incurred sample reanalysis (ISR) confirming method reproducibility for regulatory submission to the USFDA under ANDA requirements [2].

Preclinical Central Nervous System (CNS) Distribution and Tissue Penetration Studies

Employ Oseltamivir-d3 as an internal standard to achieve LLOQ of 0.1 ng/mL in rat plasma and CSF and 0.5 ng/g in brain tissue homogenate [1]. This sensitivity, which is 250-fold lower than achievable with HPLC-fluorescence methods without deuterated internal standards, enables accurate quantification of sub-therapeutic oseltamivir concentrations in CNS compartments—critical for evaluating blood-brain barrier penetration of oseltamivir and its metabolites [2]. The method has been validated in rat matrices with intra- and inter-day precision below 10.2% and inaccuracy below 13.9%.

Therapeutic Drug Monitoring (TDM) in Clinical Pharmacokinetic Studies

Deploy Oseltamivir-d3 in validated LC-MS/MS methods for therapeutic drug monitoring of oseltamivir and oseltamivir carboxylate in human plasma, with calibration ranges of 0.5-200 ng/mL (oseltamivir) and 2.0-800 ng/mL (oseltamivir carboxylate) [1]. The 2.5-minute chromatographic run time enables throughput exceeding 350 plasma samples per day, making this method suitable for large-scale clinical pharmacokinetic studies in diverse patient populations [2]. Method validation demonstrates consistent extraction recovery of 94.4% for oseltamivir and 92.7% for oseltamivir carboxylate from 200 μL human plasma using solid phase extraction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oseltamivir-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.